molecular formula C9H8N2O2 B1419123 3-Oxoisoindoline-4-carboxamide CAS No. 935269-26-4

3-Oxoisoindoline-4-carboxamide

Cat. No. B1419123
M. Wt: 176.17 g/mol
InChI Key: LTNBJPASIMOEQG-UHFFFAOYSA-N
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Description

3-Oxoisoindoline-4-carboxamide is a chemical compound with the molecular formula C9H8N2O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 3-Oxoisoindoline-4-carboxamide involves the formation of a seven-membered hydrogen bond with an oxindole carbonyl group . This series of compounds displays modest to good activity against PARP-1 in both intrinsic and cellular assays . SAR studies at the lactam nitrogen of the pharmacophore have suggested that a secondary or tertiary amine is important for cellular potency .


Molecular Structure Analysis

The 3-Oxoisoindoline-4-carboxamide core structure is planar in the X-ray structure . This is largely due to the formation of the intramolecular hydrogen bond . An additional hydrogen bond interaction of the piperidine nitrogen to Gly-888 also contributes to the binding affinity of the compound to PARP-1 .


Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated .


Physical And Chemical Properties Analysis

The compound has a molar mass of 176.17 . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

  • Cancer Research

    • 3-Oxoisoindoline-4-carboxamide has been studied as a potential inhibitor of poly (ADP-ribose) polymerase (PARP), which is a key player in DNA repair . This makes it a potential target for cancer treatment.
    • The compound showed modest to good activity against PARP-1 in both intrinsic and cellular assays .
    • The methods of application involved the design of a series of PARP inhibitors for appropriate orientation for binding to the PARP surface .
    • The outcomes suggested that a secondary or tertiary amine is important for cellular potency .
  • Melanoma Treatment

    • The compound has been used in the synthesis of phenyl-isoxazole–Carboxamide derivatives, which were evaluated for their anticancer properties .
    • The methods involved the design and synthesis of a series of these derivatives, and their evaluation using a nano-emulgel strategy to improve cellular permeability .
  • Analgesic Agents

    • 3-Oxoisoindoline-1-Carboxamide derivatives have been patented as potential analgesic agents .
    • These compounds are particularly useful in the treatment of chronic, acute, neuropathic, nociceptive, visceral or inflammatory pain .
  • Antioxidant Activity

    • 3-Oxoisoindoline-5-carboxamides have been synthesized and evaluated for their antioxidant activity .
    • The methods involved the design and synthesis of a series of these derivatives .
  • Voltage-Gated Sodium Channels

    • 3-Oxoisoindoline-1-Carboxamide derivatives have been patented as potential therapeutic targets for voltage-gated sodium channels .
    • These compounds are particularly useful in the treatment of various types of pain, including chronic, acute, neuropathic, nociceptive, visceral, or inflammatory pain .
  • Pharmaceutical Compounds

    • 3-Oxoisoindoline-1-Carboxamide derivatives have been used in the synthesis of various pharmaceutical compounds .
    • These compounds have potential applications in various therapeutic areas .
    • The methods involved the design and synthesis of a series of these derivatives .

Safety And Hazards

The safety data sheet for 3-Oxoisoindoline-4-carboxamide indicates that it is used for research and development by, or directly under the supervision of, a technically qualified individual . More detailed safety and hazard information could not be found in the available resources.

properties

IUPAC Name

3-oxo-1,2-dihydroisoindole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-8(12)6-3-1-2-5-4-11-9(13)7(5)6/h1-3H,4H2,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNBJPASIMOEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)N)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659556
Record name 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxoisoindoline-4-carboxamide

CAS RN

935269-26-4
Record name 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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